Bis(2-bromoethyl)sulfide Bis(2-bromoethyl)sulfide
Brand Name: Vulcanchem
CAS No.: 7617-64-3
VCID: VC1607540
InChI: InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2
SMILES: C(CBr)SCCBr
Molecular Formula: C4H8Br2S
Molecular Weight: 247.98 g/mol

Bis(2-bromoethyl)sulfide

CAS No.: 7617-64-3

Cat. No.: VC1607540

Molecular Formula: C4H8Br2S

Molecular Weight: 247.98 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-bromoethyl)sulfide - 7617-64-3

Specification

CAS No. 7617-64-3
Molecular Formula C4H8Br2S
Molecular Weight 247.98 g/mol
IUPAC Name 1-bromo-2-(2-bromoethylsulfanyl)ethane
Standard InChI InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2
Standard InChI Key YYWACUFAVLSCPF-UHFFFAOYSA-N
SMILES C(CBr)SCCBr
Canonical SMILES C(CBr)SCCBr

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

Bis(2-bromoethyl)sulfide exhibits the following properties:

PropertyValueReference
Molecular FormulaC₄H₈Br₂S
Molecular Weight247.98 g/mol
IUPAC Name1-bromo-2-(2-bromoethylsulfanyl)ethane
CAS Number7617-64-3
Physical StateLiquid at room temperature
StructureTwo bromoethyl groups attached to a sulfur atom

Its molecular structure can be represented by the formula (BrCH₂CH₂)₂S, featuring a central sulfur atom with two bromoethyl chains attached. The presence of bromine atoms, which are larger and less electronegative than chlorine, influences its chemical behavior compared to sulfur mustard .

Spectroscopic Properties

The compound has distinctive spectroscopic characteristics that assist in its identification and analysis:

  • Standard InChI: InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2

  • Standard InChIKey: YYWACUFAVLSCPF-UHFFFAOYSA-N

  • SMILES Notation: C(CBr)SCCBr

Chemical Reactions and Reactivity

Hydrolysis

One of the most extensively studied reactions of bis(2-bromoethyl)sulfide is its hydrolysis. Research has demonstrated that it hydrolyzes 6 to 16 times faster than sulfur mustard, depending on the water content in the reaction mixture . This enhanced reactivity is attributed to the better leaving group properties of the bromine atom compared to chlorine .

The hydrolysis reaction can be represented as:

(BrCH₂CH₂)₂S + 2 H₂O → (HOCH₂CH₂)₂S + 2 HBr

Oxidation

Bis(2-bromoethyl)sulfide undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives. Research has shown that its oxidation occurs significantly faster than that of sulfur mustard:

  • 3 times faster when using ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent

  • 10 times faster when using hydrogen peroxide (H₂O₂)

The oxidation to the sulfone derivative produces bis(2-bromoethyl)sulfone (CAS: 7617-67-6), which has a molecular formula of C₄H₈Br₂O₂S and a molecular weight of 279.98 g/mol.

Reactions with Nucleophiles

As an alkylating agent, bis(2-bromoethyl)sulfide reacts with nucleophilic sites in various biomolecules. These reactions are relevant to both its toxicological profile and its applications in research .

Biological Activity and Toxicity

Mechanism of Action

Bis(2-bromoethyl)sulfide acts primarily as an alkylating agent. Its biological activity involves:

  • Formation of covalent bonds with nucleophilic sites on DNA and proteins

  • Disruption of normal cellular functions

  • Potential cytotoxic, mutagenic, and carcinogenic effects

The compound's ability to alkylate DNA bases can lead to mutations and cellular damage, while its interactions with proteins can affect enzymatic processes and cellular metabolism .

Comparative Toxicity

While sharing a similar mechanism of action with sulfur mustard, bis(2-bromoethyl)sulfide exhibits different reactivity patterns that influence its toxicological profile. Studies with monofunctional chemical analogues of sulfur mustard have shown that these compounds can induce toxicity and mutagenesis in human skin cells, though specific comparative data for bis(2-bromoethyl)sulfide is limited in the available literature .

Research with 2,6-Dithiopurine (DTP) has demonstrated that this nucleophilic scavenger can block the cytotoxicity and mutagenesis induced by sulfur mustard analogs by forming adducts with these compounds, suggesting potential approaches for protection against bis(2-bromoethyl)sulfide toxicity .

Applications in Research

Biodegradation Studies

Research has shown that certain fungi can degrade bis(2-bromoethyl)sulfide, suggesting potential bioremediation approaches for decontaminating affected environments . Basidiomycetes, in particular, have demonstrated the ability to effectively cleave C-S bonds in sulfur-containing compounds, including bis(2-bromoethyl)sulfide .

Comparison with Related Compounds

Relationship to Sulfur Mustard

Bis(2-bromoethyl)sulfide is structurally similar to sulfur mustard (bis(2-chloroethyl)sulfide), with bromine atoms replacing chlorine atoms. This structural difference results in:

PropertyBis(2-bromoethyl)sulfideBis(2-chloroethyl)sulfide (Sulfur Mustard)Reference
Molecular Weight247.98 g/mol159.08 g/mol
Hydrolysis Rate6-16 times fasterReference compound
Oxidation Rate (H₂O₂)10 times fasterReference compound
Oxidation Rate ((NH₄)₂S₂O₈)3 times fasterReference compound
Regulatory StatusNot listed in CWCListed in CWC as a chemical warfare agent

Other Related Compounds

Several other compounds share structural similarities with bis(2-bromoethyl)sulfide:

  • Bis(2-bromoethyl)sulfone (C₄H₈Br₂O₂S): The oxidized form of bis(2-bromoethyl)sulfide, containing a sulfone group instead of a sulfide group

  • 2-Bromoethyl ethyl sulfide (C₄H₉BrS): A monofunctional analog featuring one bromoethyl group and one ethyl group attached to the sulfur atom

  • Bis(2-mercaptoethyl)sulfide: A compound with thiol groups replacing the bromine atoms

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